molecular formula C21H23NO8S B10833731 (R)-3-(4-(4-tert-butylphenylsulfonyloxy)phenyl)-2-(carboxyformamido)propanoic acid

(R)-3-(4-(4-tert-butylphenylsulfonyloxy)phenyl)-2-(carboxyformamido)propanoic acid

Cat. No.: B10833731
M. Wt: 449.5 g/mol
InChI Key: GZIYVGKVNVGZAL-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of N-oxalyl-D-tyrosine derivative 8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-oxalyl-D-tyrosine derivative 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

N-oxalyl-D-tyrosine derivative 8 exerts its effects by inhibiting the activity of the JMJD2 subfamily of histone demethylases. These enzymes are responsible for the removal of methyl groups from specific lysine residues on histone proteins, which in turn regulates gene expression. By inhibiting these enzymes, N-oxalyl-D-tyrosine derivative 8 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior . The molecular targets of this compound include the active sites of JMJD2 enzymes, where it binds and prevents the demethylation process .

Properties

Molecular Formula

C21H23NO8S

Molecular Weight

449.5 g/mol

IUPAC Name

(2R)-3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid

InChI

InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27)/t17-/m1/s1

InChI Key

GZIYVGKVNVGZAL-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

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